molecular formula C23H24N2O3 B2540449 (2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile CAS No. 866050-02-4

(2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile

Cat. No. B2540449
CAS RN: 866050-02-4
M. Wt: 376.456
InChI Key: ODMSIAXFUIPLQT-MCIMSSQOSA-N
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Description

(2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile is a useful research compound. Its molecular formula is C23H24N2O3 and its molecular weight is 376.456. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Catalysis

Compounds with complex structures, similar to the one described, are often subjects of interest in the synthesis of new materials or as intermediates in organic synthesis reactions. They can serve as catalysts or as key components in catalytic processes, influencing reaction pathways and efficiency. Studies on related compounds, such as the development of kinetic models for the formation and degradation of unsaturated hydrocarbons at high temperatures, highlight the intricate roles such molecules can play in chemical reactions (Battin‐Leclerc, 2002).

Pharmacological Applications

While direct information on the pharmacological applications of the specific compound is not available, similar complex organic molecules have been explored for their potential in drug development. Such compounds are investigated for their biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The pharmacological review of Chlorogenic Acid (CGA) demonstrates how phenolic compounds can offer various therapeutic roles, suggesting potential research directions for similarly structured compounds (Naveed et al., 2018).

Optoelectronic and Material Science

Organic compounds with extended π-conjugation systems are of significant interest in the field of optoelectronics, including OLED (Organic Light Emitting Diode) technology. The BODIPY platform review underscores the versatility of organic semiconductors based on specific molecular frameworks for application in OLED devices, highlighting the potential for similar compounds to be used in green to NIR OLEDs (Squeo & Pasini, 2020).

properties

IUPAC Name

(E)-3-[[(E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enylidene]amino]but-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-16-6-9-19(10-7-16)20(25-17(2)12-13-24)11-8-18-14-21(26-3)23(28-5)22(15-18)27-4/h6-12,14-15H,1-5H3/b11-8+,17-12+,25-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMSIAXFUIPLQT-ISQHXJSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NC(=CC#N)C)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=N/C(=C/C#N)/C)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile

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